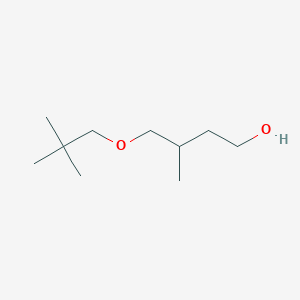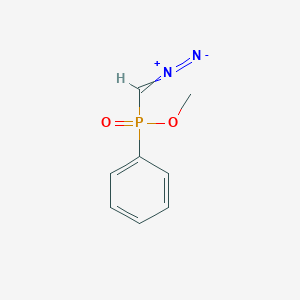
Methyl (diazomethyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (diazomethyl)phenylphosphinate is an organophosphorus compound that contains both a diazo group and a phosphinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction introduces the diazo group into the molecule. The phosphinate group can be introduced through a palladium-catalyzed cross-coupling reaction with phosphites .
Industrial Production Methods
Industrial production methods for methyl (diazomethyl)phenylphosphinate typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (diazomethyl)phenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce amines.
Applications De Recherche Scientifique
Methyl (diazomethyl)phenylphosphinate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl (diazomethyl)phenylphosphinate involves the reactivity of the diazo group and the phosphinate group. The diazo group can undergo decomposition to form carbenes, which are highly reactive intermediates that can insert into various chemical bonds . The phosphinate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazomethane: A simple diazo compound used in organic synthesis.
Ethyl diazoacetate: A diazo compound used in cyclopropanation reactions.
Phenylphosphinic acid: A phosphinate compound used in various chemical reactions.
Uniqueness
Methyl (diazomethyl)phenylphosphinate is unique due to the presence of both a diazo group and a phosphinate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Propriétés
Numéro CAS |
56641-67-9 |
|---|---|
Formule moléculaire |
C8H9N2O2P |
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
[diazomethyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C8H9N2O2P/c1-12-13(11,7-10-9)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
KZXNOXWHDYJGRD-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C=[N+]=[N-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
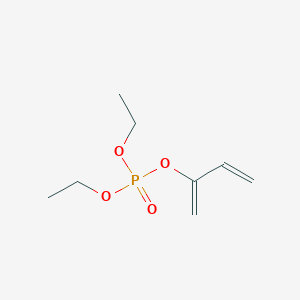
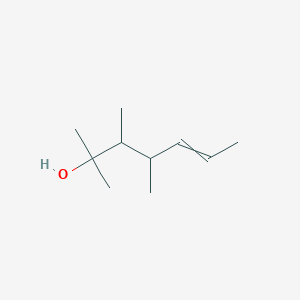

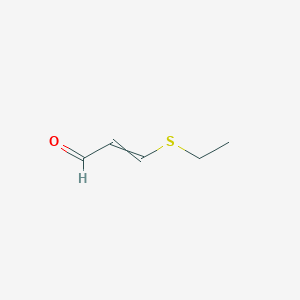
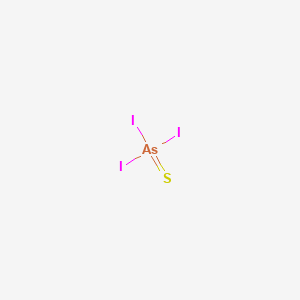
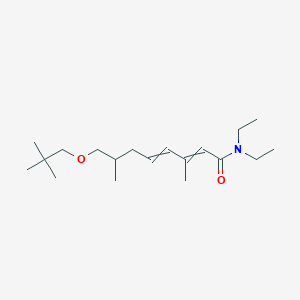


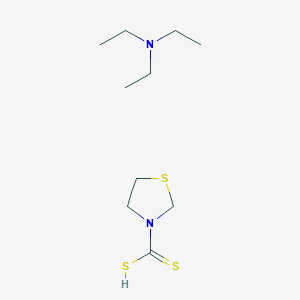
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
